molecular formula C6H4O2 B1620010 Propiolic acid, 2-propynyl ester CAS No. 4383-39-5

Propiolic acid, 2-propynyl ester

Cat. No.: B1620010
CAS No.: 4383-39-5
M. Wt: 108.09 g/mol
InChI Key: SNGMABFTOTYJGX-UHFFFAOYSA-N
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Description

Propiolic acid, 2-propynyl ester (CAS 10477-47-1), also known as 2-propenoic acid, 2-propynyl ester or propargyl acrylate, is an unsaturated ester characterized by a terminal alkyne group (C≡C) conjugated with an ester moiety. Its molecular formula is C₆H₆O₂, with a molecular weight of 110.11 g/mol . The compound’s structure combines the electron-withdrawing nature of the ester group with the high reactivity of the carbon-carbon triple bond, making it prone to nucleophilic additions and cycloaddition reactions (e.g., click chemistry) .

Properties

CAS No.

4383-39-5

Molecular Formula

C6H4O2

Molecular Weight

108.09 g/mol

IUPAC Name

prop-2-ynyl prop-2-ynoate

InChI

InChI=1S/C6H4O2/c1-3-5-8-6(7)4-2/h1-2H,5H2

InChI Key

SNGMABFTOTYJGX-UHFFFAOYSA-N

SMILES

C#CCOC(=O)C#C

Canonical SMILES

C#CCOC(=O)C#C

Other CAS No.

4383-39-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of propiolic acid esters are influenced by the substituent on the ester group. Below is a comparative analysis with structurally related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Propiolic acid, 2-propynyl ester 10477-47-1 C₆H₆O₂ 110.11 High alkyne reactivity; used in click chemistry and allylic functionalization
Ethyl propiolate 623-47-2 C₅H₆O₂ 98.10 Ethyl ester variant; lower steric hindrance favors nucleophilic additions
Methyl propiolate 922-67-8 C₄H₄O₂ 84.07 Smaller ester group; used in Corey-Fuchs synthesis for alkynylation
Allyl propionate 2408-20-0 C₆H₁₀O₂ 114.14 Saturated allyl ester; lower reactivity compared to propiolic esters

Industrial and Regulatory Considerations

  • Synthesis Scalability : DCC-mediated synthesis of 2-propynyl ester is preferred industrially for high yields (>85%) and minimal side products .

Preparation Methods

Etherification of Hydroquinone with Propargyl Chloropropionate

A two-step synthesis involves the reaction of hydroquinone with propargyl chloropropionate under basic conditions. In Example 1 of Patent CN106748986A, hydroquinone (0.5 mol) and propargyl chloropropionate (0.5 mol) undergo etherification in acetonitrile/water with DMAP (0.05 mol) and 32% NaOH at 50°C for 2 hours. Acidification with HCl yields 2-(4-hydroxyphenoxy)propionate-2-propynyl ester (71% yield). Subsequent reaction with 5-chloro-2,3-difluoropyridine in toluene at 70°C produces clodinafop-propargyl, highlighting the ester’s role as a key intermediate.

Key Parameters :

  • Molar Ratio : 1:1 hydroquinone to propargyl chloropropionate.
  • Catalyst : 10 mol% DMAP enhances nucleophilic substitution.
  • Workup : Acidic precipitation (pH 2) ensures high purity.

Acid-Catalyzed Esterification of Propiolic Acid with Propargyl Alcohol

Propiolic acid reacts with propargyl alcohol in the presence of sulfuric acid (H₂SO₄). Kastratović et al. demonstrated that increasing the acid/alcohol molar ratio from 1:2.5 to 1:10 elevates esterification yields from 75% to 96.9% at 65°C. The reaction follows a second-order kinetic model, with the rate constant (k) proportional to catalyst concentration.

Optimized Conditions :

  • Temperature : 65°C.
  • Molar Ratio : Propiolic acid/propargyl alcohol/H₂SO₄ = 1:10:0.20.
  • Time : 210 minutes.

Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by propargyl alcohol. Steric hindrance from branched alcohols reduces reactivity, favoring linear alcohols like 1-propanol.

Catalytic Condensation Using Zirconium-Based Catalysts

Patent EP1792889B1 discloses zirconium oxychloride (ZrOCl₂·8H₂O) as a catalyst for condensing carboxylic acids with alcohols. For propiolic acid, this method achieves 85–90% conversion at 100°C in toluene, avoiding side reactions like dehydration.

Advantages :

  • Selectivity : Minimal byproduct formation.
  • Catalyst Loading : 2–5 mol% ZrOCl₂·8H₂O.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature (°C) Yield (%) Time (h)
Etherification DMAP/NaOH 50 71 2
H₂SO₄ Catalysis H₂SO₄ 65 96.9 3.5
Zirconium Catalysis ZrOCl₂·8H₂O 100 85–90 4–6

Trade-offs :

  • Etherification : Lower yields but scalable for industrial intermediates.
  • H₂SO₄ Catalysis : High yields but requires corrosion-resistant equipment.
  • Zirconium Catalysis : Environmentally benign but energy-intensive.

Factors Influencing Reaction Efficiency

Steric and Electronic Effects

Linear alcohols (e.g., propargyl alcohol) exhibit higher reactivity than branched analogs due to reduced steric hindrance. Electron-donating groups on the alcohol enhance nucleophilicity, accelerating esterification.

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) improve ionic intermediate stability in etherification, while toluene facilitates azeotropic water removal in zirconium-catalyzed reactions.

Catalyst Loading

Excess H₂SO₄ (>0.2 mol) promotes side reactions, whereas sub-stoichiometric DMAP (<0.05 mol) slows etherification kinetics.

Q & A

Q. What are the recommended synthetic routes for preparing 2-propynyl propiolate, and how do reaction conditions influence yield?

Propiolic acid esters, including 2-propynyl propiolate, are typically synthesized via nucleophilic addition or esterification reactions. For example, modified Vilsmeier-Haack and Wittig reactions have been used to introduce triple-bond functionality into ester frameworks . Key parameters include temperature control (e.g., 0–5°C for acid-sensitive intermediates), stoichiometric ratios of propiolic acid to alcohol derivatives, and the use of catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Yield optimization often requires inert atmospheres (N₂ or Ar) to prevent side reactions with moisture or oxygen .

Q. How can the purity and structural integrity of 2-propynyl propiolate be validated post-synthesis?

  • Chromatography : HPLC or GC-MS with polar columns (e.g., DB-5) to separate and quantify impurities.
  • Spectroscopy :
  • IR : Confirm C≡C stretching (~2100–2260 cm⁻¹) and ester C=O (~1740 cm⁻¹) bands .
  • NMR : ¹H NMR should show signals for the propargyl group (δ 2.0–2.5 ppm, triplet) and ester protons (δ 4.1–4.5 ppm, quartet) .
    • Elemental Analysis : Match experimental C/H/O ratios to theoretical values (e.g., C₅H₆O₂: 61.22% C, 6.16% H) .

Q. What safety protocols are critical when handling 2-propynyl propiolate in laboratory settings?

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), full-face shields, and flame-retardant lab coats due to the compound’s flammability and potential skin irritation .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks; static discharge must be controlled (e.g., grounding equipment) to prevent ignition .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent unintended reactions .

Advanced Research Questions

Q. How does the electron-deficient triple bond in 2-propynyl propiolate influence its reactivity in cycloaddition or cross-coupling reactions?

The triple bond’s high electrophilicity facilitates [2+2] cycloadditions with alkenes or alkynes under UV irradiation, forming cyclobutane or cyclooctatetraene derivatives. Copper(I)-catalyzed click reactions (e.g., with azides) also exploit this reactivity, but side products like β-lactam ynamides may form if reaction stoichiometry or oxygen levels are poorly controlled . Computational studies (DFT) suggest that the ester group’s electron-withdrawing effect lowers the LUMO energy, accelerating nucleophilic attacks .

Q. What experimental and computational strategies can resolve contradictions in adsorption studies of propiolic acid esters on metal oxide surfaces?

  • Surface Adsorption : IR spectroscopy combined with DFT modeling reveals that 2-propynyl propiolate binds to ZnO surfaces via monodentate or bidentate configurations, depending on vacuum conditions (medium vs. high vacuum) . Discrepancies between experimental and theoretical spectra often arise from incomplete cluster models in DFT; using larger ZnO clusters (≥20 atoms) improves accuracy .
  • Kinetic Studies : Isothermal titration calorimetry (ITC) can quantify binding affinities and resolve conflicting reports on adsorption thermodynamics.

Q. How can 2-propynyl propiolate be leveraged in covalent inhibitor design for cysteine-targeting therapeutics?

The ester’s propiolate group acts as a covalent warhead, forming irreversible bonds with cysteine thiols in enzyme active sites. Methodology includes:

  • Library Synthesis : Combinatorial chemistry to generate derivatives with varied ester substituents (e.g., ethyl, t-butyl) for tuning reactivity and selectivity .
  • Kinetic Screening : Use fluorogenic assays (e.g., TAMRA-based probes) to measure inhibition rates (kinact/KI) and identify optimal warhead geometries .

Methodological Recommendations

  • Contradiction Analysis : When conflicting data arise (e.g., adsorption behavior), replicate experiments under standardized conditions (pressure, temperature) and validate with multiple spectroscopic techniques (IR, XPS) .
  • Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent polarity) and identify critical factors for yield improvement .

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